3-Bromo-5-(methylsulfonyl)aniline
Overview
Description
“3-Bromo-5-(methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H8BrNO2S . It has a molecular weight of 250.12 and is typically stored in a dark place under an inert atmosphere at room temperature . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of 4-bromo-2-trifluro toluidine as a raw material, which is then subjected to acetylation, nitration, deacetylation, deamination, and reduction . The overall yield of this process is reported to be around 40% .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BrNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a high GI absorption and is BBB permeant . The compound has a Log Po/w (iLOGP) of 1.23, indicating its lipophilicity . Its water solubility is reported to be 0.925 mg/ml .
Scientific Research Applications
Structural and Computational Study
3-Bromo-5-(methylsulfonyl)aniline plays a significant role in the synthesis of complex chemical structures. A study by Mphahlele and Maluleka (2021) demonstrated its use in the synthesis of N-(2-cyanophenyl)disulfonamides, highlighting its utility in producing high-yield compounds in a short reaction time. The structures of these compounds were characterized using NMR, IR, and mass spectrometric techniques, with their geometry confirmed by X-ray diffraction and DFT calculations (Mphahlele & Maluleka, 2021).
Synthesis of Sulfonated Oxindoles
Liu, Zheng, and Wu (2017) explored the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones using anilines, including this compound, as an aryl source. This one-pot reaction efficiently produced sulfonated oxindoles, showcasing the compound's utility in creating diverse chemical structures (Liu, Zheng, & Wu, 2017).
Palladium-Catalyzed Arylation
In another application, Iwaki, Yasuhara, and Sakamoto (1999) utilized this compound in the palladium-catalyzed intramolecular arylation of ortho-bromo-substituted anilinopyridines. This process contributed to the novel synthesis of parent carbolines and their derivatives, demonstrating the compound's versatility in complex organic syntheses (Iwaki, Yasuhara, & Sakamoto, 1999).
Ionic Liquid Design
Zolfigol et al. (2012) reported the design of an ionic liquid incorporating a 3-methyl-1-sulfonic acid imidazolium nitrate for the efficient nitration of aromatic compounds, including aniline derivatives. This study underscores the potential of this compound in the development of novel ionic liquids for various chemical applications (Zolfigol et al., 2012).
Antimicrobial Activity
Bhagat, Deshmukh, and Kuberkar (2012) explored the synthesis of 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, utilizing this compound derivatives. The synthesized compounds displayed promising antimicrobial activity against various bacteria, illustrating the compound's potential in the development of new antimicrobial agents (Bhagat, Deshmukh, & Kuberkar, 2012).
Spectrophotometric Metal Determination
Sakai, Maeda, and Ura (1999) utilized this compound in the design of flow cells for the spectrophotometric determination of trace copper and iron ions. This application indicates the potential of this compound in analytical chemistry, particularly in the detection and quantification of metal ions (Sakai, Maeda, & Ura, 1999).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
It is known that bromoanilines are often used in the synthesis of various organic compounds , suggesting that their targets could be diverse depending on the specific reactions they are involved in.
Mode of Action
Bromoanilines are generally known to participate in various organic reactions, including the suzuki–miyaura cross-coupling reaction . In this reaction, the bromoaniline acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new Pd-C bond .
Biochemical Analysis
Biochemical Properties
3-Bromo-5-(methylsulfonyl)aniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . The compound’s bromine atom can form covalent bonds with nucleophilic sites on biomolecules, while the methylsulfonyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the activity of enzymes and proteins, potentially leading to inhibition or activation of biochemical pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The bromine atom can participate in covalent bonding with nucleophilic sites, while the methylsulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. For example, the compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under normal storage conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors in experimental design.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties. These metabolic pathways can influence the compound’s activity and toxicity, as well as its overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. For example, the compound may be actively transported into cells by membrane transporters, or it may bind to intracellular proteins that facilitate its distribution to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery. This localization can impact the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments .
Properties
IUPAC Name |
3-bromo-5-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVOWNCCNDEBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738314 | |
Record name | 3-Bromo-5-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62606-00-2 | |
Record name | 3-Bromo-5-(methanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80738314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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